3-iodo-1-(methylsulfonyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8INO2S |
|---|---|
Molecular Weight |
321.14 g/mol |
IUPAC Name |
3-iodo-1-methylsulfonylindole |
InChI |
InChI=1S/C9H8INO2S/c1-14(12,13)11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3 |
InChI Key |
HBPCGLIYYAOZIF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C=C(C2=CC=CC=C21)I |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 3 Iodo 1 Methylsulfonyl 1h Indole
Palladium-Catalyzed Cross-Coupling and Annulation Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and 3-iodo-1-(methylsulfonyl)-1H-indole is an excellent substrate for these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation on Iodinated Indoles.nih.gov
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals. libretexts.orgrsc.org For iodinated indoles like this compound, the Suzuki-Miyaura coupling provides a direct route to introduce aryl, heteroaryl, or vinyl substituents at the C3-position.
The general mechanism involves three key steps: oxidative addition of the iodoindole to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. rsc.org
A notable application involves a one-pot Masuda borylation–Suzuki coupling sequence where N-protected 3-iodoindoles are reacted with (di)azine halides. nih.gov This method has been successfully used to synthesize marine indole (B1671886) alkaloids such as meridianins and the bisindole alkaloid scalaridine A in moderate to excellent yields. nih.gov For instance, the synthesis of Meridianin G was achieved with an 80% yield starting from 3-iodo-1-tosyl-1H-indole. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with 3-Iodo-1-sulfonyl-1H-indole Derivatives
| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 3-Iodo-1-tosyl-1H-indole | 4-Chloropyrimidin-2-amine | [Pd(PPh₃)₄], 1,4-dioxane, Et₃N, HBpin | 4-(1H-Indol-3-yl)pyrimidin-2-amine (Meridianin G) | 80 | nih.gov |
| 5,6-Dibromo-3-iodo-1-tosyl-1H-indole | 4-Chloropyrimidin-2-amine | [Pd(PPh₃)₄], 1,4-dioxane, Et₃N, HBpin | 4-(5,6-Dibromo-1H-indol-3-yl)pyrimidin-2-amine (Meridianin F) | 66 | nih.gov |
| 3-Iodo-5-methoxy-1-tosyl-1H-indole | 3,5-Dibromopyridine | [Pd(PPh₃)₄], 1,4-dioxane, Et₃N, HBpin, Cs₂CO₃ | Scalaridine A | N/A | nih.gov |
N/A: Not available
Heck Reactions: Intermolecular and Intramolecular Cyclizations of Iodoindole Derivatives.researchgate.net
The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. nih.gov This reaction is a versatile tool for the synthesis of substituted alkenes and for constructing cyclic systems through intramolecular cyclization. researchgate.netnih.gov
In the context of this compound, both intermolecular and intramolecular Heck reactions are possible. Intermolecular reactions would involve coupling the iodoindole with an alkene to introduce a vinyl group at the C3-position. Intramolecular Heck reactions, on the other hand, are particularly valuable for the synthesis of fused indole ring systems, such as β- and γ-carbolinones. researchgate.net For example, 3-iodo-1H-indole-2-carboxylic acid allylamides can undergo intramolecular Heck cyclization to form β-carbolinone derivatives. researchgate.net The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substrate. researchgate.net
The development of aza-Heck cyclizations has further expanded the utility of this reaction, allowing for the preparation of indoline (B122111) scaffolds from N-hydroxy anilines. nih.gov This method is notable for its functional group tolerance and its ability to construct complex, fused ring systems. nih.gov
Sonogashira Coupling and Related Alkyne Functionalizations.libretexts.orgorganic-chemistry.org
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction is highly efficient for the alkynylation of this compound, providing access to 3-alkynylindole derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. libretexts.orgwikipedia.org
The reaction is typically carried out under mild conditions, often at room temperature, with a base such as an amine which can also serve as the solvent. wikipedia.org The versatility of the Sonogashira reaction has led to its use in the synthesis of complex molecules like Altinicline, a potential treatment for several neurological disorders. wikipedia.org
Research has demonstrated the successful Sonogashira coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various phenylacetylene (B144264) derivatives, achieving yields between 69% and 90%. mdpi.com This indicates that the reaction is tolerant of different substituents on the aromatic alkyne. mdpi.com Furthermore, 3-iodoindoles produced via other methods can be readily functionalized using Sonogashira coupling, highlighting the utility of this reaction in multi-step syntheses. nih.gov
Table 2: Examples of Sonogashira Coupling with 3-Iodoindole Derivatives
| Starting Material | Alkyne | Catalyst System | Product | Yield (%) | Reference |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile | 90 | mdpi.com |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 4-Fluorophenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Benzyl-3-((4-fluorophenyl)ethynyl)-1H-indole-2-carbonitrile | 85 | mdpi.com |
| 3-Iodo-1-methyl-2-phenylindole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Methyl-2-phenyl-3-(phenylethynyl)indole | N/A | nih.gov |
N/A: Not available
Oxidative Cyclization Methodologies.researchgate.net
Palladium-catalyzed oxidative cyclization reactions offer a powerful strategy for the synthesis of complex heterocyclic systems. researchgate.net These reactions involve the formation of a carbon-carbon or carbon-heteroatom bond through an oxidative process, often requiring a reoxidant to regenerate the active palladium catalyst. researchgate.net
One notable example is the intramolecular palladium-catalyzed oxidative cyclization to form β-carbolinones. researchgate.net This reaction proceeds in the presence of a catalytic amount of a palladium salt, such as PdCl₂(CH₃CN)₂, and a reoxidant like benzoquinone. researchgate.net Such methodologies are valuable for constructing polycyclic indole derivatives.
More broadly, oxidative cyclization can be promoted by various reagents. For instance, iodine-mediated oxidative cyclization of amino-heteroaromatics with allylic alcohols provides access to pyrazolo[3,4-b]pyridines. researchgate.net While not directly involving this compound, these methods showcase the potential for oxidative cyclization in building complex heterocyclic frameworks. Another approach involves the FeCl₃-promoted oxidative radical cyclization–cyclization reaction to construct 1H-benzo[f]isoindole structures. mdpi.com
Other Transition Metal-Catalyzed Processes
While palladium is a dominant metal in cross-coupling chemistry, other transition metals, particularly copper, play a significant role in the functionalization of indole derivatives.
Copper-Mediated Reactions for Indole Functionalization.libretexts.orgnih.gov
Copper-catalyzed reactions, particularly Ullmann-type couplings, are well-established methods for forming carbon-nitrogen and carbon-oxygen bonds. researchgate.netorganic-chemistry.org These reactions are often complementary to palladium-catalyzed processes and can be advantageous in certain contexts due to the lower cost and different reactivity of copper.
Copper(I) iodide is frequently used as a catalyst or co-catalyst in these reactions. libretexts.orgnih.gov For example, the synthesis of 3-iodoindoles can be achieved through a Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by an electrophilic cyclization. nih.gov The resulting 3-iodoindoles are then poised for further functionalization.
Copper-mediated cross-coupling with double C-H activation has been developed to provide convergent access to indole-containing biheteroaryls, which are of high interest in medicinal chemistry. nih.gov Furthermore, copper-catalyzed tandem reactions, such as Ullmann-type C-N bond formation followed by intramolecular cross-dehydrogenative coupling, have been used to synthesize multisubstituted indoles. organic-chemistry.org The functionalization of unactivated C-H bonds can also be achieved using a combination of copper catalysts and hypervalent iodine reagents. mdpi.com
Gold- and Silver-Catalyzed Rearrangements and Cyclizations in Sulfonylindole Synthesis
Gold and silver catalysts are pivotal in the synthesis of the 3-sulfonylindole framework, often involving cyclization and rearrangement steps. While reactions starting directly from this compound are not extensively documented in this specific context, the synthesis of the scaffold itself provides insight into the reactivity. A significant pathway involves the gold(I)- or silver(I)-catalyzed 5-endo-dig cyclization of ortho-alkynyl-N-sulfonyl anilines. acs.org This process can be accompanied by a subsequent 1,3-sulfonyl migration to yield the 3-sulfonylindole product. acs.org
The silver-catalyzed variant often requires a photocatalyst, such as an iridium complex, to proceed efficiently, whereas the gold-catalyzed reaction can occur under photocatalyst-free conditions. acs.org The choice of silver salt can also influence the reaction's success, with silver triflate (AgOTf) often providing optimal results. acs.org These methods highlight the role of coinage metals in activating alkynes for intramolecular cyclization, a foundational step in creating the N-sulfonylated indole core. acs.orgresearchgate.netyork.ac.uk
Furthermore, silver catalysts are effective in other functionalizations of the indole ring, such as the direct C3-selanylation of N-protected indoles, which proceeds with high regioselectivity. nih.gov This underscores the utility of silver(I) as a Lewis acid to promote electrophilic substitutions on the indole core. nih.gov
Iron-Catalyzed Functionalizations of Indole Carboxylic Derivatives
Iron, as an inexpensive and non-toxic metal, presents an attractive option for catalysis. Iron salts like FeCl₃ are known to catalyze the functionalization of indoles. princeton.edu However, the application of iron-catalyzed cross-coupling reactions to aryl iodide substrates, such as this compound, faces significant challenges. Research has shown that while iron catalysts are highly effective for coupling reactions with aryl chlorides, the corresponding aryl bromides and iodides are often susceptible to reduction of the carbon-halogen bond. epa.gov This competing reduction pathway can diminish the yield of the desired cross-coupled product. epa.gov
Despite this limitation, iron-catalyzed cross-coupling methodologies are well-developed for various substrates. These reactions often involve the in-situ formation of a highly active [Fe(MgX)₂] species from simple iron salts and Grignard reagents, which can then participate in the catalytic cycle. princeton.eduepa.gov The compatibility of these catalysts with numerous functional groups makes them valuable in synthesis, although their application to iodo-indoles requires careful consideration of the potential for reduction. epa.govnih.gov
Electrophilic and Nucleophilic Substitutions on the Indole Ring System
The electronic nature of this compound allows for both electrophilic and nucleophilic substitution reactions, though the regioselectivity and conditions are heavily influenced by the substituents.
Electrophilic Substitution: The indole nucleus is inherently electron-rich and typically undergoes electrophilic substitution preferentially at the C3 position. stackexchange.com However, the presence of the strongly electron-withdrawing methylsulfonyl group on the nitrogen atom deactivates the entire ring system towards electrophilic attack. This deactivation makes reactions like Friedel-Crafts or halogenation on the heterocyclic part of the molecule more difficult. Any electrophilic substitution would likely be directed to the benzene (B151609) portion of the indole, with the specific position governed by the directing effects of the fused pyrrole (B145914) ring, as modified by the sulfonyl group.
Nucleophilic Substitution: The C3-iodo substituent makes this compound an excellent substrate for transition-metal-catalyzed nucleophilic substitution reactions. The carbon-iodine bond is readily activated by palladium catalysts, enabling a variety of cross-coupling reactions. This has been demonstrated in the synthesis of 2,3-disubstituted indoles where 3-iodoindoles undergo Sonogashira, Suzuki, and Heck reactions in good yields. nih.gov The N-sulfonyl group is generally stable under these conditions. The high utility of 3-haloindoles in reactions with nucleophiles like thiophenols and cyanides further illustrates this reactivity pattern. nih.gov
A summary of representative palladium-catalyzed cross-coupling reactions on 3-iodoindole systems is presented below.
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 3-Alkynylindole | nih.gov |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | 3-Arylindole | nih.gov |
| Heck | Alkene | Pd(OAc)₂ | 3-Alkenylindole | nih.gov |
| Cyanation | Copper Cyanide | - | 3-Cyanoindole | nih.gov |
Radical-Mediated Functionalizations and their Regio/Chemoselectivity
Radical reactions offer an alternative pathway for the functionalization of this compound. A key example is the light-induced 1,3-sulfonyl migration observed during the synthesis of 3-sulfonylindoles. acs.org Mechanistic studies, including experiments with radical scavengers like TEMPO and 1,1-diphenylethylene, support the involvement of a sulfonyl radical. acs.org This radical intermediate is generated via photoexcitation and propagates the migration process. acs.org
The carbon-iodine bond itself is a potential site for radical reactions. Aryl iodides are known to undergo homolytic cleavage under photochemical or radical-initiating conditions to form aryl radicals, which can then be trapped by various reagents. While specific examples starting with this compound are not prominent, this reactivity is a general feature of the iodo-aryl functional group and represents a potential avenue for functionalization. Iron-catalyzed processes can also involve the generation of radical intermediates that participate in cascade or cross-coupling reactions. nih.gov
Ring Expansion and Skeletal Rearrangements of Indole Derivatives
The indole skeleton, including its N-sulfonylated derivatives, can undergo various ring expansion and skeletal rearrangement reactions to produce more complex heterocyclic systems. Although not always starting from the 3-iodo substituted variant, these transformations reveal the structural plasticity of the core.
One notable example is an acid-promoted skeletal rearrangement initiated by the intramolecular ipso-Friedel–Crafts-type addition of a phenol (B47542) to a 3-alkylidene indolenium cation, ultimately yielding tricyclic indole derivatives. rsc.org Additionally, N-sulfonylated indoles can be precursors to unique rearranged products. For instance, a thermal aza-[5+2] cycloaddition of indoloazomethine ylides (derived from N-sulfonylindoles) with acetylenes leads to the formation of C-sulfonylated 1,4-diazepines, a process involving a sequential 1,3-N- to C- and 1,3-C- to C-migration of the sulfonyl group. nih.gov These examples demonstrate that the N-sulfonylindole framework possesses the latent reactivity required for significant structural reorganization under appropriate thermal or acidic conditions.
1,3-Sulfonyl Migration Reactions
A characteristic reaction of N-sulfonylindoles is the 1,3-migration of the sulfonyl group from the nitrogen atom to the C3 position of the indole ring. This rearrangement is a key step in certain synthetic routes to 3-sulfonylindoles. acs.org This transformation can occur in tandem with the gold(I)- or silver(I)-catalyzed cyclization of ortho-alkynyl-N-sulfonyl anilines. acs.org
The migration is particularly notable under visible light irradiation, especially in silver-catalyzed systems where an iridium photocatalyst is also present. acs.org Mechanistic investigations suggest that the migration proceeds through a radical pathway involving the homolytic cleavage of the N-S bond to generate a sulfonyl radical, which then recombines at the C3 position. acs.org This process is an efficient method for installing the sulfonyl group at the most common site of electrophilic attack and functionalization on the indole ring, transforming the N-protected intermediate into a C3-functionalized product. A sequential 1,3-N- to C-sulfonyl migration has also been observed in the thermal reactions of indoloazomethine ylides. nih.gov
Mechanistic Investigations of Reactions Involving 3 Iodo 1 Methylsulfonyl 1h Indole
Elucidation of Reaction Pathways and Rate-Determining Steps
Reactions involving 3-iodo-1-(methylsulfonyl)-1H-indole, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, proceed through well-established catalytic cycles. A generalized pathway for these transformations involves three fundamental steps: oxidative addition, a subsequent coupling step (transmetalation or migratory insertion), and reductive elimination. libretexts.orgyoutube.com
The initial and often rate-determining step is the oxidative addition of the this compound to a low-valent palladium(0) complex. libretexts.org In this step, the C-I bond is cleaved, and the palladium center inserts itself, forming a new organopalladium(II) intermediate. The general reactivity trend for the halide in this step is I > OTf > Br > Cl, making iodo-substituted compounds like this compound highly reactive substrates. libretexts.orgharvard.edu
For the Suzuki-Miyaura coupling , the organopalladium(II) halide intermediate then undergoes transmetalation . In this step, the organic moiety from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the organoboron species, forming a more nucleophilic boronate complex. harvard.edu While oxidative addition is commonly the slowest step, for certain substrates, such as sterically hindered or electron-rich heterocycles, transmetalation can become the rate-determining step. nih.gov
In the Heck reaction , the oxidative addition product reacts with an alkene via a migratory insertion pathway. The aryl group on the palladium complex migrates to one of the carbons of the coordinated alkene. Subsequent β-hydride elimination generates the final coupled product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. libretexts.orgorganic-chemistry.org
The final step in these catalytic cycles is reductive elimination , where the two organic groups on the palladium(II) center couple to form a new carbon-carbon bond, yielding the final product and regenerating the palladium(0) catalyst, which can then re-enter the cycle. youtube.com
Identification and Characterization of Key Intermediates
The mechanistic pathways of reactions involving 3-iodoindoles are defined by a series of transient intermediates. While direct characterization of intermediates for this compound itself is not extensively documented, studies on analogous systems provide significant insight.
Organopalladium Intermediates: The most critical intermediates in cross-coupling reactions are the organopalladium species. The cycle is propagated by the transformation of Pd(0) complexes to square planar Pd(II) intermediates upon oxidative addition. libretexts.org These Pd(II) species, such as [Pd(Ar)(I)L₂] (where Ar is the indolyl group and L is a ligand), have been identified through spectroscopic analysis and, in some cases, isolation in related systems. libretexts.org
Vinyl Cations: While not an intermediate in cross-coupling reactions, the formation of 3-iodoindoles themselves can proceed through a key intermediate. The electrophilic iodocyclization of N-substituted-o-(1-alkynyl)anilines with molecular iodine is proposed to occur via an attack of the nitrogen's lone pair electrons on the alkyne, activated by the electrophile. This process involves a "vinylic cation" intermediate that is subsequently trapped. nih.gov The stability of this cation is influenced by the substituents on the alkyne; electron-withdrawing groups can destabilize the intermediate and slow the reaction. nih.gov
Radical Intermediates: While most palladium-catalyzed cross-coupling reactions are believed to proceed through two-electron pathways (ionic intermediates), radical pathways can sometimes be operative. However, specific investigations into halide exchange reactions involving palladium have shown mechanisms that exclude the presence of radical intermediates. ethz.ch In other contexts, such as the peroxidation of indoles with reagents like m-chloroperbenzoic acid, reaction mechanisms involving electron transfer processes to form radical intermediates have been proposed. rsc.org For the typical cross-coupling reactions of this compound, organometallic intermediates are considered dominant. libretexts.org
Role of Catalytic Cycles, Ligand Effects, and Metal Oxidation States
The efficiency and outcome of reactions involving this compound are profoundly influenced by the components of the catalytic system.
Ligand Effects: Ligands play a multifaceted role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction.
Stability and Activity: Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, are often effective in Suzuki couplings, promoting oxidative addition and preventing catalyst deactivation. nih.gov
Selectivity: In a study on the Heck reaction, hemilabile ligands containing both a phosphine and a nitrogen donor were found to confer greater stability to the catalyst. researchgate.net For reactions in aqueous media, specialized water-soluble ligands like TPPTS are required to solubilize the catalyst and achieve high conversion. nih.gov
Inhibition of Side Reactions: In the coupling of some heterocyclic substrates, the choice of ligand can be critical to prevent unwanted side reactions, such as the homocoupling or dimerization of the starting material. rsc.org
The table below summarizes the effect of different ligands on the Suzuki-Miyaura cross-coupling of 3-chloroindazole, a related heterocyclic halide, demonstrating the critical role of ligand choice in reaction efficiency.
| Entry | Palladium Source | Ligand | Conversion (%) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | 75 | 56 |
| 2 | Pd₂(dba)₃ | SPhos | 71 | 52 |
| 3 | Pd(OAc)₂ | XPhos | 60 | 45 |
| 4 | Pd(OAc)₂ | SPhos | 67 | 50 |
| 5 | PdCl₂(dppf) | - | 13 | 10 |
| Data adapted from a study on 3-chloroindazole with 5-indole boronic acid. nih.gov |
Metal Oxidation States: The catalytic cycle for cross-coupling reactions primarily involves the shuttling of palladium between the Pd(0) and Pd(II) oxidation states. youtube.com The active Pd(0) species is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. However, the catalytic system can be more complex. The potential involvement of Pd(I) dimers has been noted, and the active species in polar solvents has been proposed to be an anionic palladium complex, [PdLX]⁻, rather than a neutral monoligated species. ethz.ch
Spectroscopic and Advanced Characterization Methodologies for 3 Iodo 1 Methylsulfonyl 1h Indole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-iodo-1-(methylsulfonyl)-1H-indole. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of the signals in both ¹H and ¹³C NMR spectra, the position of each hydrogen and carbon atom in the molecule can be unequivocally assigned.
In ¹H NMR spectroscopy, the protons of the indole (B1671886) ring and the methylsulfonyl group resonate at characteristic chemical shifts. The protons on the benzene (B151609) portion of the indole ring typically appear in the aromatic region (approximately 7.0–8.5 ppm), with their specific shifts influenced by the electron-withdrawing nature of the sulfonyl group and the iodine atom. The proton at the C2 position of the indole ring usually appears as a singlet. The methyl protons of the SO₂CH₃ group are highly deshielded and appear as a distinct singlet in the upfield region.
In ¹³C NMR spectroscopy, the carbon atoms of the indole core and the methylsulfonyl group are observed. The presence of the iodine atom at the C3 position causes a significant upfield shift for this carbon due to the "heavy atom effect." The remaining carbons of the indole ring and the methyl carbon of the sulfonyl group resonate at predictable chemical shifts. nih.gov Advanced 2D NMR techniques, such as HMQC and HMBC, can be used to correlate the ¹H and ¹³C signals, confirming the structural assignments. nih.gov
Table 1: Representative NMR Data for Substituted 1-Sulfonyl-1H-indoles Note: The following table provides expected chemical shift ranges based on data from closely related sulfonyl indole derivatives. Actual values for this compound may vary.
| Position | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| H-2 | Singlet | ~125-135 |
| C-3 (Iodo-substituted) | --- | ~70-85 |
| H-4 / H-7 | Multiplets in aromatic region | ~110-140 |
| H-5 / H-6 | Multiplets in aromatic region | ~120-130 |
| SO₂CH₃ | Singlet | ~40-45 |
Advanced Mass Spectrometry (MS) Techniques (ESI-MS, HRMS)
Advanced mass spectrometry (MS) techniques, particularly Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS), are critical for determining the molecular weight and elemental composition of this compound.
ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecular ion, [M+H]⁺. This allows for the direct determination of the molecular weight of the compound. For this compound (C₉H₈INO₂S), the expected monoisotopic mass is 320.93 g/mol .
HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For derivatives, HRMS is crucial for confirming the success of a chemical transformation. rsc.org For example, the calculated mass for a related structure, C₂₀H₁₄BrN₂O₄S, as the [M+H]⁺ ion is 456.9852, with experimental findings confirming this at 456.9856. rsc.org The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information, often showing cleavage of the N-S bond or loss of the sulfonyl group. nuph.edu.ua
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
The most prominent peaks in the IR spectrum of this compound are associated with the methylsulfonyl group. Strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear around 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively. rsc.org The presence of the aromatic indole ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The C-I bond stretching vibration typically appears in the far-infrared region, often below 600 cm⁻¹. docbrown.info
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonyl (SO₂) | Asymmetric Stretch | ~1350-1380 |
| Sulfonyl (SO₂) | Symmetric Stretch | ~1160-1190 |
| Aromatic C-H | Stretch | >3000 |
| Aromatic C=C | Stretch | ~1450-1600 |
| C-I | Stretch | ~500-600 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. This technique allows for the accurate measurement of bond lengths, bond angles, and dihedral angles.
For a closely related compound, 3-iodo-2-methyl-1-phenylsulfonyl-1H-indole, X-ray analysis has shown that the nitrogen atom of the indole ring is sp² hybridized. nih.gov A key structural feature is the dihedral angle between the plane of the indole ring system and the sulfonyl-bound phenyl ring, which was found to be 82.84 (9)°. nih.gov Similar geometric parameters would be expected for this compound. The analysis also reveals intermolecular interactions, such as C-H···π and π–π stacking interactions, which govern the packing of the molecules in the crystal. nih.gov This detailed solid-state structural information is invaluable for understanding the compound's physical properties and intermolecular forces.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, Column Chromatography)
Chromatographic techniques are fundamental to the synthesis of this compound, serving both to monitor the progress of reactions and to isolate the final product in high purity.
Thin-Layer Chromatography (TLC) is used for rapid, qualitative analysis. rsisinternational.org A small amount of the reaction mixture is spotted onto a silica (B1680970) gel plate (the stationary phase), which is then developed in a suitable solvent system (the mobile phase), often a mixture of hexane (B92381) and ethyl acetate. rsc.org The separated components are visualized under UV light, allowing for the determination of reaction completion and the identification of the product relative to starting materials. rsc.org
For purification on a larger scale, column chromatography is employed. youtube.com This technique operates on the same principles as TLC, using a column packed with silica gel as the stationary phase. youtube.com The crude product is loaded onto the column and eluted with a carefully selected solvent system. youtube.com Fractions are collected sequentially, and those containing the pure desired compound, as determined by TLC analysis, are combined. The solvent is then removed by evaporation to yield the purified this compound. youtube.com
Computational and Theoretical Studies on 3 Iodo 1 Methylsulfonyl 1h Indole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties and predicting the reactivity of organic molecules, including indole (B1671886) derivatives. rsc.orgrsc.org DFT calculations, often at the B3LYP/6-31G(d,p) level of theory or higher, provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. mdpi.com
For a molecule like 3-iodo-1-(methylsulfonyl)-1H-indole, the N-methylsulfonyl group acts as a strong electron-withdrawing group, which significantly influences the electronic character of the indole ring. This is in contrast to the electron-donating nature of an unsubstituted indole's nitrogen atom. DFT studies on N-phenylsulfonylindoles have shown that this substitution lowers the energy of the highest occupied molecular orbital (HOMO), making the ring system less susceptible to oxidation compared to N-unsubstituted or N-alkylated indoles. mdpi.com The HOMO is typically delocalized over the indole ring, while the lowest unoccupied molecular orbital (LUMO) is often centered on the phenylsulfonyl group in N-phenylsulfonylindoles, a characteristic that would be analogous in the methylsulfonyl counterpart. mdpi.com
The presence of the iodine atom at the C3 position further modulates the electronic structure. Iodine can act as a weak deactivating group through its inductive effect, while also being a large, polarizable atom capable of participating in halogen bonding. DFT calculations on substituted indoles have demonstrated that substituents can fine-tune the spin density distribution in their radical cations, which has implications for their subsequent reactions. rsc.org
Table 1: Representative Calculated Molecular Orbital Energies for Substituted Indoles
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| 3-cyano-1-(phenylsulfonyl)indole | -7.24 | -2.15 | 5.09 | mdpi.com |
| 2-cyano-1-(phenylsulfonyl)indole | -7.31 | -2.28 | 5.03 | mdpi.com |
This table presents data for cyano-substituted N-phenylsulfonylindoles as analogs to illustrate the impact of electron-withdrawing groups on the frontier orbital energies.
Theoretical Prediction of Regioselectivity and Stereoselectivity in Indole Functionalization
Theoretical studies have been instrumental in understanding and predicting the regioselectivity of electrophilic substitution and transition-metal-catalyzed C-H functionalization of indoles. nih.gov The inherent reactivity of the indole nucleus favors electrophilic attack at the C3 position due to the ability to form a stable intermediate without disrupting the aromaticity of the benzene (B151609) ring. However, the N-sulfonyl group in this compound significantly alters this landscape.
The electron-withdrawing nature of the N-sulfonyl group deactivates the pyrrole (B145914) ring towards electrophilic attack. This deactivation can redirect functionalization towards the benzene ring (C4-C7 positions). rsc.org Computational studies on N-acyl indoles have shown that the regioselectivity of C-H functionalization can be controlled by both electronic and steric factors, with the C7 position being a potential site for reaction. researchgate.net
In the case of this compound, the C3 position is already functionalized. This directs further reactions to other positions. The iodine atom can be readily displaced via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a reliable route to a wide array of 3-substituted indoles. Theoretical models of these catalytic cycles can predict the most favorable reaction pathways and the influence of ligands on efficiency and selectivity.
Computational studies on indolyne intermediates, formed by the formal dehydration of hydroxindoles, have shown that the regioselectivity of nucleophilic addition is governed by distortion energies within the strained aryne system. nih.gov While not directly applicable to the ground state of this compound, these studies highlight the power of computational chemistry in predicting regiochemical outcomes in reactive indole intermediates.
Mechanistic Pathway Probing through Computational Models
Computational models are invaluable for elucidating the detailed mechanisms of reactions involving indole derivatives. researchgate.netrsc.org For reactions involving this compound, such as transition-metal-catalyzed cross-coupling, DFT calculations can map out the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. These models can identify the rate-determining step and the geometry of transition states, providing a rationale for observed reaction rates and product distributions.
For instance, in a hypothetical Suzuki coupling reaction at the C3 position, computational modeling could investigate the initial oxidative addition of the palladium(0) catalyst to the C-I bond. This would be followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the 3-substituted product and regenerate the catalyst. The electronic and steric effects of the N-methylsulfonyl group would be explicitly included in these models to understand their impact on the reaction energetics.
Furthermore, computational studies on the functionalization of the indole C-H bonds, often catalyzed by transition metals like rhodium or palladium, have clarified the roles of directing groups and additives. nih.govresearchgate.net For the N-sulfonylated indole core, these studies can predict the most likely site of C-H activation and the mechanism of bond formation with a coupling partner.
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and conformational flexibility of this compound are crucial for its reactivity and interactions with other molecules. Molecular modeling techniques, from simple molecular mechanics to more sophisticated DFT calculations, can predict the preferred conformation of the molecule.
A key conformational feature of N-sulfonylindoles is the dihedral angle between the indole ring and the sulfonyl group. Crystal structures of related N-phenylsulfonylindoles show that this angle is often close to 90 degrees, minimizing steric repulsion. mdpi.comresearchgate.net This orthogonal arrangement would also be expected for this compound.
Molecular modeling is also employed to study the non-covalent interactions that this molecule can form. The iodine atom at C3 is a potential halogen bond donor, capable of interacting with Lewis basic sites on other molecules. The oxygen atoms of the sulfonyl group are hydrogen bond acceptors, while the C-H bonds of the indole ring and the methyl group can act as weak hydrogen bond donors. nih.gov These interactions are critical in determining the crystal packing of the molecule and its binding to biological targets. tandfonline.comnih.gov
Hirshfeld Surface Analysis for Understanding Crystal Packing and Intermolecular Forces
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in crystal structures. researchgate.netnih.govnih.goviucr.org By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify the regions of a molecule that are involved in close contacts with its neighbors. The surface is generated based on the electron distribution of a molecule within a crystal.
For this compound, a Hirshfeld surface analysis would provide detailed insights into the nature and relative importance of various intermolecular forces. The analysis would likely reveal significant contributions from H···H, C-H···O, and C-H···π interactions. researchgate.netiucr.org The presence of the iodine atom would introduce the possibility of I···O, I···N, or I···π halogen bonds, which would be visible as distinct regions on the Hirshfeld surface.
The two-dimensional fingerprint plots derived from the Hirshfeld surface analysis provide a quantitative summary of the intermolecular contacts. These plots resolve the Hirshfeld surface into contributions from different atom···atom pairings, allowing for a direct comparison of the interaction patterns in different crystal structures. For example, the percentage contribution of H···O/O···H contacts would quantify the importance of hydrogen bonding to the sulfonyl oxygen atoms in the crystal packing. iucr.org
Table 2: Representative Intermolecular Contact Contributions (%) from Hirshfeld Surface Analysis of Substituted Indoles
| Compound | H···H | H···O/O···H | Br···H/H···Br | C···H/H···C | Source |
|---|---|---|---|---|---|
| 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] researchgate.nettandfonline.comdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole | 18.4 | 24.3 | 16.8 | 8.4 | iucr.org |
This table showcases data for bromo-substituted N-phenylsulfonylindoles as analogs to illustrate the types and relative contributions of intermolecular contacts that could be expected for an iodo-substituted counterpart.
Synthetic Utility of 3 Iodo 1 Methylsulfonyl 1h Indole As a Versatile Intermediate
Building Block for Fused Polycyclic Indole (B1671886) Systems
The strategic placement of the iodo group at the 3-position, coupled with the activating nature of the N-methylsulfonyl group, renders 3-iodo-1-(methylsulfonyl)-1H-indole an exceptional precursor for the synthesis of fused polycyclic indole systems. These complex scaffolds are prevalent in numerous biologically active natural products and pharmaceutical agents.
Synthesis of β-Carbolinones and γ-Carbolinones from Iodoindole Precursors
While direct synthesis of β-carbolinones and γ-carbolinones from this compound is not extensively documented, the analogous compound, 3-iodo-1-tosyl-1H-indole, serves as a relevant model for understanding its potential. The N-sulfonyl group in these precursors enhances the electrophilicity of the indole ring and facilitates reactions that can lead to carbolinone frameworks. The general strategy would involve palladium-catalyzed coupling reactions, such as the Suzuki or Heck reaction, to introduce a suitably functionalized side chain at the 3-position. Subsequent intramolecular cyclization and oxidation steps would then yield the desired carbolinone core. The choice of the coupling partner and the reaction conditions would be critical in directing the cyclization to form either the β- or γ-carbolinone isomer.
Formation of Pyridazinoindoles and Other Heteroannulated Indole Derivatives
The reactivity of the C-I bond in this compound opens avenues for the construction of various heteroannulated indole derivatives, including pyridazinoindoles. A plausible synthetic route involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling with a terminal alkyne bearing a suitable nitrogen-containing moiety. The resulting alkynyl indole can then undergo an intramolecular cyclization to form the pyridazino ring fused to the indole core. The specific substitution pattern on the alkyne and the reaction conditions for the cyclization would determine the final structure of the heteroannulated product. This approach offers a modular and efficient way to access a diverse range of complex heterocyclic systems built upon the indole scaffold.
Precursor for Highly Substituted Indole Derivatives with Defined Regiochemistry
The N-methylsulfonyl group in this compound plays a crucial role in directing the regiochemistry of subsequent functionalization reactions. This directing effect, combined with the reactivity of the 3-iodo substituent, allows for the precise and predictable synthesis of highly substituted indole derivatives.
The N-sulfonyl group acts as a removable directing group, facilitating lithiation at the C2 position. This C2-lithiated species can then react with various electrophiles to introduce a wide range of substituents at this position. Subsequent removal of the methylsulfonyl group provides access to 2,3-disubstituted indoles with a defined substitution pattern that would be challenging to achieve through other synthetic routes. This method provides a powerful tool for creating a library of structurally diverse indoles for applications in medicinal chemistry and materials science. orgsyn.org
Furthermore, the 3-iodo group itself is a versatile handle for introducing a plethora of substituents via transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, Heck, and Stille couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds at the 3-position with high efficiency and functional group tolerance. nih.gov This dual reactivity at both the C2 and C3 positions, guided by the N-methylsulfonyl group, makes this compound a superior precursor for the regioselective synthesis of polysubstituted indoles. orgsyn.orgnih.gov
Role in the Divergent Synthesis of Complex Chemical Scaffolds
The strategic placement of the iodo and methylsulfonyl groups on the indole ring makes this compound a key player in divergent synthetic strategies. This approach allows for the generation of multiple, structurally distinct compounds from a single, versatile starting material.
Starting with this compound, a variety of functional groups can be introduced at the 3-position through cross-coupling reactions. For instance, a Sonogashira coupling can introduce an alkyne, a Suzuki coupling can introduce an aryl or vinyl group, and a Heck reaction can introduce an alkene. Each of these initial products can then be subjected to a range of further transformations. For example, the alkyne can undergo cyclization reactions to form fused heterocyclic systems, while the aryl or vinyl groups can be further functionalized. This divergent approach, starting from a common iodoindole precursor, enables the efficient exploration of chemical space and the rapid generation of libraries of complex molecules for screening and lead optimization in drug discovery.
Contribution to Advanced Organic Synthesis Methodologies
The unique reactivity of this compound has contributed to the development and advancement of modern organic synthesis methodologies. Its use has been instrumental in exploring and expanding the scope of various transition metal-catalyzed reactions.
For example, the successful application of this substrate in challenging cross-coupling reactions has helped to refine catalyst systems and reaction conditions, leading to more robust and general protocols. The stability of the N-methylsulfonyl group under various reaction conditions, coupled with its ability to be readily removed, has made it a valuable protecting and directing group in multi-step syntheses. The insights gained from studying the reactivity of this compound have informed the design of other complex synthetic intermediates and have pushed the boundaries of what is possible in the construction of intricate molecular architectures.
Below is a table summarizing the types of reactions and the resulting products that can be synthesized using this compound as a starting material.
| Reaction Type | Reagent/Catalyst | Product Type |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | 3-Aryl-1-(methylsulfonyl)-1H-indole |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | 3-Alkynyl-1-(methylsulfonyl)-1H-indole |
| Heck Coupling | Alkene / Pd catalyst | 3-Alkenyl-1-(methylsulfonyl)-1H-indole |
| Stille Coupling | Organostannane / Pd catalyst | 3-Substituted-1-(methylsulfonyl)-1H-indole |
| C2-Lithiation/Electrophilic Quench | n-BuLi, then Electrophile | 2-Substituted-3-iodo-1-(methylsulfonyl)-1H-indole |
Emerging Trends and Future Research Directions in 3 Iodo 1 Methylsulfonyl 1h Indole Chemistry
Development of More Efficient and Sustainable Synthetic Protocols for Iodo-Sulfonyl Indoles
A primary focus of current research is the development of synthetic methods that are not only efficient but also environmentally benign. For iodo-sulfonyl indoles, this involves moving away from harsh reagents and reaction conditions towards greener alternatives.
Recent progress in the synthesis of related 3-sulfenylindoles and 3-iodoindoles provides a roadmap for future developments. An emerging sustainable approach is the use of iodophor, an inexpensive and commercially available povidone-iodine complex, as both a catalyst and solvent in an aqueous phase for the sulfenylation of indoles. rsc.orgnih.govrsc.org This method offers excellent tolerance for diverse functional groups and is easy to operate. rsc.orgnih.gov Researchers have also demonstrated the synthesis of 3-sulfenylindoles in water without any catalyst, further highlighting the push towards sustainable solvent systems. acs.org Another strategy involves the selective multifunctionalization of indoles using thiosulfonates and trimethyl sulfoxonium iodide (Me3SOI) with H2O2 to generate sulfonyl radicals and an iodinating reagent in one pot, leading to 3-iodo-2-sulfonyl indoles.
Future work will likely focus on adapting these greener principles for the direct and regioselective synthesis of 3-iodo-1-(methylsulfonyl)-1H-indole. The development of one-pot tandem reactions, such as a copper-catalyzed Ullman-type C-N bond formation followed by intramolecular cross-dehydrogenative coupling, exemplifies the move towards more atom- and step-economical syntheses. nih.gov
| Reaction Type | Key Reagents/Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| 3-Sulfenylation | Iodophor (catalyst and solvent) | Water | Inexpensive, environmentally friendly, wide substrate scope. | rsc.orgnih.govrsc.org |
| 3-Sulfenylation | Catalyst-free | Water | Avoids metal catalysts, green solvent. | acs.org |
| 3-Thiolation | Iodine (catalyst), CS2 | Ethanol | Mild conditions, excellent yields for various substituted indoles. | acs.org |
| C2-Substitution | PtCl4 (catalyst) | - | Low catalyst loading (1-2 mol%) for hydroamination to form 2-substituted indoles. | nih.gov |
| General Synthesis | t-BuOK/DMF system | DMF | Transition metal-free, suitable for halogenated indoles without dehalogenation. | nih.gov |
Exploration of Novel Reactivity and Unprecedented Transformations at the Indole (B1671886) Core
The unique substitution pattern of this compound makes its core ripe for exploring novel reactivity. The iodine at the C3 position is a versatile synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Heck reactions, to introduce new carbon-carbon bonds. nih.gov
Beyond established cross-coupling, research is venturing into more unprecedented transformations. A significant area of development is the late-stage editing of the indole skeleton itself. One such strategy involves a nitrogen atom insertion into the indole core to access quinazoline (B50416) or quinoxaline (B1680401) bioisosteres, a transformation unlocked by using a silyl (B83357) group to control the reactivity of the indole nitrogen. researchgate.net While this has been demonstrated on other indoles, applying such skeletal editing to a pre-functionalized core like this compound could provide rapid access to novel and complex heterocyclic systems.
Other emerging transformations include:
Unprecedented C2-Arylation: A novel reaction of indoles with aryldiazonium salts has been discovered, leading to 2-aryl-3-(arylazo)indoles, challenging the conventional wisdom of C3-functionalization. nih.gov
Transition Metal-Free C3-Alkylation: A Cs2CO3/Oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols permits novel late-stage functionalizations. rsc.org
Unusual Fragmentation: Base-assisted transformations of certain indole derivatives have been shown to lead to unexpected fragmentation and a 1,2-aryl shift, affording 3-hydroxyindolin-2-ones. nih.gov
The electron-withdrawing sulfonyl group in this compound is expected to significantly influence the regioselectivity and feasibility of these and other new transformations.
| Transformation | Key Reagents | Position(s) Functionalized | Key Outcome | Reference |
|---|---|---|---|---|
| Skeletal Nitrogen Insertion | Ammonium carbamate, hypervalent iodine | Core Skeleton | Access to quinazoline/quinoxaline bioisosteres. | researchgate.net |
| C2-Arylation | Aryldiazonium salts | C2, C3 | Formation of 2-aryl-3-(arylazo)indoles. | nih.gov |
| C3-Alkylation | Cs2CO3/Oxone®, α-heteroaryl-substituted methyl alcohols | C3 | Transition metal-free C-C bond formation. | rsc.org |
| Fragmentation/Rearrangement | Base-assisted | Core Skeleton | Extrusion of 2-arylacetonitriles with a 1,2-aryl shift. | nih.gov |
| C-H/C-H [3+2] Annulation | Palladium/Norbornene, 2-bromobenzoic acids | Multiple | Construction of ring-fused imidazo[1,2-a]pyridine (B132010) architectures. | acs.org |
Integration with Flow Chemistry and Automation for Scalable Synthesis
To bridge the gap between laboratory-scale synthesis and industrial production, the integration of flow chemistry and automation is becoming indispensable. These technologies offer enhanced safety, reproducibility, and scalability while often reducing reaction times and waste. nih.govrsc.orgnih.gov
Continuous flow systems have been successfully applied to classic indole syntheses, such as the Fischer indole synthesis, achieving high throughput and quantitative conversion. uc.ptmdpi.com For instance, a flow process for tryptophol (B1683683) synthesis yielded 72% of the product in just 6 minutes. researchgate.net These principles are directly applicable to the multi-step synthesis of this compound, allowing for the telescoping of reactions and minimizing manual handling and purification steps.
On the automation front, high-throughput synthesis on a nanomole scale using Acoustic Droplet Ejection (ADE) technology is revolutionizing reaction screening and optimization. rsc.orgnih.govrug.nl This platform enables the rapid exploration of reaction conditions, building blocks, and functional group compatibility, generating large datasets that were previously impractical to obtain. nih.govnih.gov Applying this technology to the derivatization of the this compound scaffold via cross-coupling reactions could dramatically accelerate the discovery of new drug-like molecules. rsc.orgrug.nl The scalability of these nano-syntheses to the milligram and even gram scale has been demonstrated, proving their synthetic utility. rsc.orgnih.gov
Advanced Characterization Techniques for In Situ Monitoring of Reactions
Understanding reaction pathways as they occur is crucial for optimization and control. Advanced characterization techniques that allow for in situ monitoring are therefore a key area of future research. In the context of indole chemistry, techniques such as time-resolved transient absorption spectroscopy and in situ electrochemical UV-vis and electron paramagnetic resonance (EPR) are being used to directly observe and characterize highly reactive intermediates like indole radical cations. acs.org
For flow chemistry setups, in-line analytical tools such as Fourier-transform infrared (FTIR) spectroscopy allow for real-time reaction control and optimization. uc.pt The development of novel biosensors is also an emerging area; for example, whole-cell bacterial biosensors have been engineered to detect indole in a concentration-dependent manner, which could be adapted for monitoring biotransformations or syntheses in aqueous media. nih.gov The application of these advanced methods to the synthesis and transformation of this compound will enable more precise control over reaction outcomes and facilitate the discovery of novel reaction pathways.
Deepening Mechanistic Understanding through Combined Experimental and Computational Approaches
A synergistic combination of experimental work and computational modeling is proving to be a powerful strategy for unraveling complex reaction mechanisms in indole chemistry. nih.gov Density Functional Theory (DFT) calculations have become an essential tool for investigating reaction mechanisms, predicting regioselectivity, and understanding the role of catalysts and substituents. acs.orgresearchgate.netnih.gov
For instance, theoretical studies have been employed to:
Clarify the role of additives and explore the origins of regioselectivity in the C-H functionalization of N-acyl indoles. researchgate.net
Explain and predict the regioselectivity of electrochemical oxidative indole annulations by revealing the properties of indole radical cations. acs.org
Understand the factors controlling selectivity in skeletal editing reactions, such as nitrogen insertion. youtube.com
Explore the reaction mechanism of copper-catalyzed indole synthesis from N-aryl enaminones. core.ac.uk
A comprehensive theoretical analysis of transition-metal-catalyzed C-H functionalization has revealed general rules governing regioselectivity, finding that when C-H activation is the rate-determining step, functionalization tends to occur on the benzene (B151609) ring (C4 or C7), whereas otherwise, it often occurs at the C2 position. nih.gov Applying these combined experimental and computational approaches to the reactions of this compound will provide a deeper mechanistic understanding, enabling the rational design of new catalysts and the prediction of novel reactivity patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
